![molecular formula C14H23N4O8P2S+ B1209556 2-(1-Hydroxyethyl)thiamine diphosphate CAS No. 10055-47-7](/img/structure/B1209556.png)
2-(1-Hydroxyethyl)thiamine diphosphate
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Overview
Description
2-(a-Hydroxyethyl)thiamine diphosphate, also known as 2-hydroxyethyl-THPP or thiazolium, belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. 2-(a-Hydroxyethyl)thiamine diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-(a-Hydroxyethyl)thiamine diphosphate exists in all eukaryotes, ranging from yeast to humans. 2-(a-Hydroxyethyl)thiamine diphosphate participates in a number of enzymatic reactions. In particular, 2-(a-Hydroxyethyl)thiamine diphosphate can be biosynthesized from pyruvic acid and thiamine pyrophosphate; which is catalyzed by the enzyme pyruvate dehydrogenase complex. In addition, 2-(a-Hydroxyethyl)thiamine diphosphate can be converted into thiamine pyrophosphate; which is catalyzed by the enzyme pyruvate dehydrogenase complex. In humans, 2-(a-hydroxyethyl)thiamine diphosphate is involved in the pyruvate metabolism pathway.
2-(1-hydroxyethyl)thiamine diphosphate is a thiamine phosphate having a 1-hydroxyethyl substituent at the 2-position on the thiazolium ring and an O-diphosphate moiety. It is a thiamine phosphate and a 1,3-thiazolium cation. It is a conjugate acid of a 2-(1-hydroxyethyl)thiamine diphosphate(2-).
Scientific Research Applications
Catalytic Cycle in Thiamin Diphosphate Enzymes
- 2-(1-Hydroxyethyl)thiamine diphosphate plays a critical role in the catalytic cycle of Thiamin diphosphate (ThDP) enzymes, such as in the oxidative decarboxylation of pyruvate. Studies have provided insights into the chemical mechanisms and stereochemical course of thiamin catalysis (Wille et al., 2006).
Role in Yeast Metabolism
- In yeasts, ThDP, the active form of vitamin B1, functions as a cofactor for several enzymes involved in carbohydrate and amino acid metabolism. It has also been suggested to have roles in gene expression regulation, DNA repair, and protection against reactive oxygen species (Kowalska & Kozik, 2008).
Mechanistic Studies in Thiamin Catalysis
- Investigations into the non-oxidative decarboxylation of pyruvate by pyruvate decarboxylase have enhanced our understanding of the role of 2-(1-Hydroxyethyl)thiamine diphosphate in ThDP-dependent enzyme mechanisms (Friedemann et al., 2009).
Thiamine in Plants
- Thiamine diphosphate plays an essential enzymatic cofactor role in plant metabolism, particularly in pathways like glycolysis and the tricarboxylic acid cycle. Recent advances in understanding thiamine metabolism and functions in plants have been achieved (Goyer, 2010).
Activation in Enzymes
- Research on the activation of thiamine diphosphate in enzymes like pyruvate decarboxylase and transketolase has provided insights into the kinetic mechanisms and structure-function relationships of these enzymes (Kern et al., 1997).
Thiamin Diphosphate in Biological Chemistry
- Studies on ThDP-dependent enzymes using analogs have elucidated the roles of ThDP in stabilizing reaction intermediates and its function as a cofactor in catalytic processes (Agyei-Owusu & Leeper, 2009).
Thiamin Enzyme Synchronization
- Evidence suggests that the ThDPs in thiamine enzymes communicate through a proton wire, affecting the co-factors' roles in catalysis and influencing the progression of chemical events (Frank et al., 2004).
properties
CAS RN |
10055-47-7 |
---|---|
Product Name |
2-(1-Hydroxyethyl)thiamine diphosphate |
Molecular Formula |
C14H23N4O8P2S+ |
Molecular Weight |
469.37 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H22N4O8P2S/c1-8-12(4-5-25-28(23,24)26-27(20,21)22)29-14(9(2)19)18(8)7-11-6-16-10(3)17-13(11)15/h6,9,19H,4-5,7H2,1-3H3,(H4-,15,16,17,20,21,22,23,24)/p+1 |
InChI Key |
RRUVJGASJONMDY-UHFFFAOYSA-O |
SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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